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molecular formula C12H16O4 B8543743 4-(4-Hydroxy-butoxy)-benzoic acid methyl ester

4-(4-Hydroxy-butoxy)-benzoic acid methyl ester

Cat. No. B8543743
M. Wt: 224.25 g/mol
InChI Key: PDCLMKLXKCEAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1ccc(OCCCCOCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8][cH:9]1)=[O:23].[CH3:24][OH:25]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[cH:8][cH:9]1)=[O:23]

Inputs

Step One
Name
COC(=O)c1ccc(OCCCCOCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc(OCCCCOCc2ccccc2)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc(OCCCCO)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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